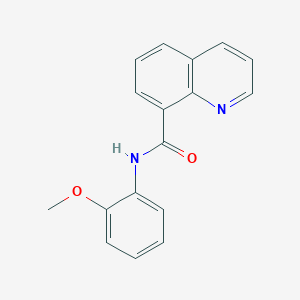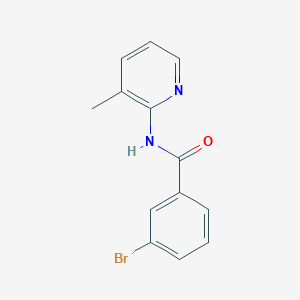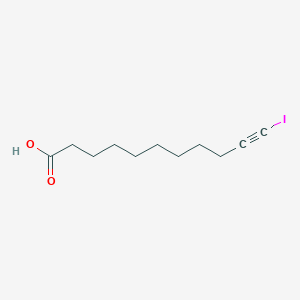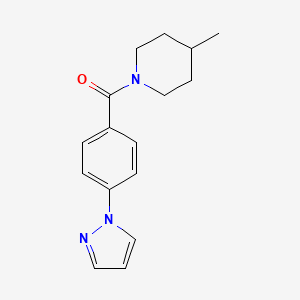
N-(2-bromophenyl)-2-methylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-methylsulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it useful in areas such as drug development, chemical synthesis, and biological research.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-2-methylsulfanylacetamide is not yet fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-methylsulfanylacetamide has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and anticancer properties. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(2-bromophenyl)-2-methylsulfanylacetamide is its versatility. It can be used in various fields, including drug development, chemical synthesis, and biological research. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of this compound is its potential toxicity. It is essential to use appropriate safety measures and protocols when handling this compound.
Zukünftige Richtungen
There are several future directions for research involving N-(2-bromophenyl)-2-methylsulfanylacetamide. One of the primary areas of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, researchers are interested in exploring its potential as a precursor for the synthesis of other biologically active compounds. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in vivo studies.
Conclusion:
In conclusion, N-(2-bromophenyl)-2-methylsulfanylacetamide is a chemical compound with unique properties that make it useful in various scientific fields. Its potential applications in drug development, chemical synthesis, and biological research make it an exciting area of study. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. However, the promising results from previous studies suggest that this compound has significant potential for future research and development.
Synthesemethoden
The synthesis of N-(2-bromophenyl)-2-methylsulfanylacetamide involves the reaction of 2-bromoaniline with 2-methylsulfanylacetic acid in the presence of a suitable catalyst. The reaction takes place under controlled conditions, and the resulting product is purified through various methods such as recrystallization, chromatography, and distillation.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-2-methylsulfanylacetamide has several potential applications in scientific research. One of the primary uses of this compound is in drug development. It has been found to exhibit promising activity against various diseases, including cancer, inflammation, and bacterial infections. Additionally, it has been used as a precursor in the synthesis of other biologically active compounds, which can be used in pharmaceuticals.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c1-13-6-9(12)11-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZJPAVCFKGZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-methylsulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)





![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)

![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)